N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide
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Overview
Description
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is a chemical compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide .
Industrial Production Methods
In an industrial setting, the production of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide involves the interaction of the sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell wall synthesis in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Fluorobenzene-1-sulfonyl)-L-glutamamide
- N~2~-(4-Bromobenzene-1-sulfonyl)-L-glutamamide
- N~2~-(4-Methylbenzene-1-sulfonyl)-L-glutamamide
Uniqueness
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is unique due to the presence of the chlorine atom in the 4-chlorobenzene ring. This chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which can lead to the formation of a wide range of derivatives with different biological activities.
Properties
CAS No. |
877676-86-3 |
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Molecular Formula |
C11H14ClN3O4S |
Molecular Weight |
319.77 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]pentanediamide |
InChI |
InChI=1S/C11H14ClN3O4S/c12-7-1-3-8(4-2-7)20(18,19)15-9(11(14)17)5-6-10(13)16/h1-4,9,15H,5-6H2,(H2,13,16)(H2,14,17)/t9-/m0/s1 |
InChI Key |
NWYNZZSOFCJTHG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)N)Cl |
Origin of Product |
United States |
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